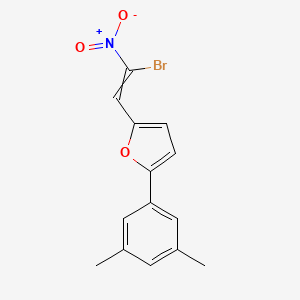

2-(2-Bromo-2-nitroethenyl)-5-(3,5-dimethylphenyl)furan

Description

BenchChem offers high-quality 2-(2-Bromo-2-nitroethenyl)-5-(3,5-dimethylphenyl)furan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Bromo-2-nitroethenyl)-5-(3,5-dimethylphenyl)furan including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

918429-26-2 |

|---|---|

Molecular Formula |

C14H12BrNO3 |

Molecular Weight |

322.15 g/mol |

IUPAC Name |

2-(2-bromo-2-nitroethenyl)-5-(3,5-dimethylphenyl)furan |

InChI |

InChI=1S/C14H12BrNO3/c1-9-5-10(2)7-11(6-9)13-4-3-12(19-13)8-14(15)16(17)18/h3-8H,1-2H3 |

InChI Key |

DATOWFLSXZEBEN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=CC=C(O2)C=C([N+](=O)[O-])Br)C |

Origin of Product |

United States |

Biological Activity

2-(2-Bromo-2-nitroethenyl)-5-(3,5-dimethylphenyl)furan is a synthetic organic compound with potential biological activities that have garnered attention in recent research. This compound, identified by the CAS number 918429-26-2, has a molecular formula of C14H12BrNO3 and a molecular weight of approximately 322.15 g/mol. Understanding its biological activity is crucial for its potential applications in pharmaceuticals and agrochemicals.

| Property | Value |

|---|---|

| Molecular Formula | C14H12BrNO3 |

| Molecular Weight | 322.154 g/mol |

| LogP | 5.0566 |

| PSA (Polar Surface Area) | 58.96 Ų |

The biological activity of 2-(2-bromo-2-nitroethenyl)-5-(3,5-dimethylphenyl)furan can be attributed to its structural features that allow it to interact with various biological targets. The presence of the bromine and nitro groups may enhance its reactivity and ability to form covalent bonds with biomolecules, potentially leading to cytotoxic effects in certain cell types.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(2-bromo-2-nitroethenyl)-5-(3,5-dimethylphenyl)furan exhibit significant anticancer properties. For example, a study published in ResearchGate explored the in vitro activity of related compounds against various cancer cell lines. The findings suggested that these compounds could inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Preliminary tests have shown that derivatives containing the furan moiety demonstrate inhibitory effects against several bacterial strains. A study highlighted the potential of such compounds to act as effective antimicrobial agents, possibly due to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Case Studies

- In Vitro Cytotoxicity Assay : A study assessed the cytotoxic effects of 2-(2-bromo-2-nitroethenyl)-5-(3,5-dimethylphenyl)furan on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting significant anticancer potential.

- Antibacterial Screening : In another investigation, the compound was screened against Gram-positive and Gram-negative bacteria. Results demonstrated notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, supporting its application in developing new antimicrobial agents.

Preparation Methods

Two-Step Process via Schiff Base Formation

This method involves a two-step synthesis starting from furfural:

Step 1: Formation of Schiff Base

- A primary amine (e.g., n-butylamine) is reacted with furfural in an organic solvent (commonly ethanol) at reflux conditions.

- The reaction produces a Schiff base intermediate, which is then isolated by removing the solvent and water formed during the reaction.

Step 2: Reaction with Bromonitromethane

- The Schiff base is dissolved in a polar water-miscible solvent and treated with bromonitromethane.

- The product precipitates out upon dilution with water.

This method has been reported to yield high purity and good overall yields (up to 95%) without extensive purification steps like steam distillation.

Direct Condensation Method

In this approach, furfural is directly reacted with bromonitromethane in the presence of a base catalyst such as potassium hydroxide:

- The reaction is typically conducted in methanol at low temperatures to control the exothermic reaction.

- After completion, the mixture is acidified to precipitate the product.

Reported yields for this method can reach approximately 70.5%, although it may require further purification steps such as recrystallization.

Alternative Methods

Other methods have been explored in the literature, including:

Use of Non-Polar Solvents: Some studies suggest using non-polar solvents like carbon disulfide or carbon tetrachloride for the bromination reactions, which can enhance yield and purity.

Optimized Reaction Conditions: Adjusting molar ratios and temperature during reactions has shown potential for improving yields beyond those typically reported (up to 76.8% in some cases).

The following table summarizes key aspects of the different preparation methods:

| Method | Yield (%) | Purification Steps | Solvent Used | Key Features |

|---|---|---|---|---|

| Two-Step Schiff Base | Up to 95% | Minimal (water wash) | Ethanol | High purity; efficient isolation |

| Direct Condensation | ~70.5% | Recrystallization | Methanol | Simpler but lower yield |

| Non-Polar Solvent Method | Up to 76.8% | Steam distillation | Carbon disulfide | Higher purity; requires careful handling |

Research indicates that the two-step process via Schiff base formation is currently the most efficient method for synthesizing 2-(2-Bromo-2-nitroethenyl)-5-(3,5-dimethylphenyl)furan due to its high yield and minimal need for extensive purification. The use of inexpensive solvents and shorter reaction times further enhances its applicability in industrial settings.

Moreover, advancements in optimizing reaction conditions—such as temperature control and choice of catalysts—continue to evolve, potentially leading to even more efficient synthesis routes in future research.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-(2-Bromo-2-nitroethenyl)-5-(3,5-dimethylphenyl)furan, and what are the critical purification steps?

- Methodological Answer : A plausible synthesis involves bromination of a pre-functionalized furan precursor. For example, bromofuran derivatives can be synthesized via electrophilic substitution using brominating agents like (N-bromosuccinimide) under radical or acidic conditions. The 3,5-dimethylphenyl group can be introduced via Suzuki-Miyaura coupling using a palladium catalyst . Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate intermediates. Final characterization should include , , and HRMS to confirm regioselectivity and purity.

Q. How can researchers confirm the structural integrity of 2-(2-Bromo-2-nitroethenyl)-5-(3,5-dimethylphenyl)furan using spectroscopic and crystallographic methods?

- Methodological Answer : will reveal distinct signals for the nitroethenyl group (downfield shifts at ~7.5–8.5 ppm) and the 3,5-dimethylphenyl protons (singlets for aromatic protons and methyl groups). X-ray crystallography is ideal for resolving ambiguities in stereochemistry or substituent positioning, as demonstrated in studies of structurally similar 3,5-dimethylphenyl-containing compounds . For nitro groups, IR spectroscopy can validate the stretch (~1520 cm).

Q. What stability considerations are critical for handling this compound under laboratory conditions?

- Methodological Answer : The nitro and bromo groups make the compound sensitive to light and heat. Storage at 0–6°C in amber vials is recommended to prevent decomposition, as seen in brominated furan analogs . Stability tests under varying pH and solvent conditions (e.g., DMSO, acetonitrile) should precede biological assays to ensure integrity.

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of the bromoethenyl moiety in cross-coupling reactions?

- Methodological Answer : The nitro group enhances the electrophilicity of the adjacent bromine, facilitating nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed couplings. For example, in Suzuki reactions, the bromo-nitroethenyl group may react preferentially with arylboronic acids under mild conditions (e.g., , , 60°C) . Kinetic studies using (if fluorinated analogs are used) can track reaction progress.

Q. What computational approaches are suitable for predicting the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron density distribution, highlighting the nitro group’s impact on the LUMO energy, which correlates with electrophilic reactivity. Molecular docking studies may also predict interactions with biological targets, such as enzymes or receptors .

Q. How can researchers resolve contradictions in reported biological activity data for brominated nitroethenyl furans?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., solvent, concentration) or impurities. Reproducibility requires strict adherence to protocols like the CLSI guidelines for antimicrobial testing. Dose-response curves and LC-MS validation of compound stability during assays are essential . Meta-analyses of structurally related compounds (e.g., 5-methylfuran derivatives) can contextualize findings .

Q. What strategies optimize the regioselectivity of functionalizing the 3,5-dimethylphenyl substituent?

- Methodological Answer : Directed ortho-metalation (DoM) using directing groups (e.g., –OMe, –CONR) enables selective modification. Alternatively, photoredox catalysis under visible light can activate C–H bonds adjacent to methyl groups for late-stage diversification .

Methodological Challenges & Solutions

Challenge : Low yields in the final coupling step due to steric hindrance from the 3,5-dimethylphenyl group.

- Solution : Use bulkier ligands (e.g., ) to stabilize the palladium catalyst and enhance turnover. Elevated temperatures (80–100°C) may also improve reactivity .

Challenge : Overlapping signals in NMR spectra due to similar substituents.

- Solution : Employ , 2D NMR (COSY, HSQC), or isotopic labeling to differentiate signals. Crystallographic data from analogs (e.g., 5-methylfuran derivatives) can provide reference structural parameters .

Challenge : Oxidative degradation of the nitroethenyl group during biological assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.